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Abstract

Eudistomine K is a marine-derived [3-carboline alkaloid first isolated from the Caribbean
tunicate Eudistoma olivaceum. As a member of the eudistomin class of compounds, it
possesses a unique oxathiazepine ring fused to the B-carboline framework. This
comprehensive guide details the history, chemical structure, total synthesis, and biological
activities of Eudistomine K, with a focus on its notable antiviral and cytotoxic properties. This
document is intended to serve as a technical resource, providing detailed experimental
protocols, quantitative biological data, and a review of the available literature for researchers in
natural product chemistry, pharmacology, and drug discovery.

Introduction and History

Eudistomine K was first reported as one of a series of novel B-carboline alkaloids isolated
from the marine tunicate Eudistoma olivaceum by Rinehart et al. in 1984.[1] These compounds
were found to exhibit significant antiviral activity.[1][2] Subsequent work by the same group in
1987 provided a more detailed account of the structures of eudistomins A-Q, further
characterizing Eudistomine K as a member of this extensive family of marine natural products.
[3] The unique structural feature of Eudistomine K and several of its congeners is the
presence of a seven-membered oxathiazepine ring. The intriguing biological activity and
complex chemical architecture of the eudistomins have made them attractive targets for total
synthesis and further biological evaluation.[4][5][6]
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Chemical Structure and Properties

Eudistomine K is a tetracyclic alkaloid with the systematic name (6aR,13S)-11-bromo-
6,6a,7,8,13,13a-hexahydro-5H-pyrrolo[1',2":6,7][2][4][5]oxathiazepino[3,4-a]indole. Its chemical
structure is characterized by a [3-carboline core fused with an oxathiazepine ring.

Chemical Structure of Eudistomine K:

Caption: Chemical structure of Eudistomine K.

Total Synthesis of (-)-Eudistomine K

The first total synthesis of (-)-Eudistomine K was achieved by Nakagawa and colleagues. The
synthesis is a multi-step process starting from commercially available materials.

Synthetic Strategy

The key steps in the total synthesis of (-)-Eudistomine K involve the construction of the
substituted indole core, followed by the formation of the 3-carboline system and subsequent
annulation of the oxathiazepine ring.
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Caption: Workflow for the total synthesis of (-)-Eudistomine K.

Experimental Protocols

Synthesis of 6-bromo-3-(2-nitrovinyl)indole: A mixture of 6-bromoindole-3-carboxaldehyde and
ammonium acetate in nitromethane is refluxed. Upon cooling, the solid product is collected and
recrystallized.

Synthesis of 6-bromo-3-(2-nitroethyl)indole: The nitrovinylindole is reduced using sodium
borohydride in a suitable solvent system.
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Synthesis of (-)-Eudistomine K from the corresponding N-hydroxytryptamine and D-cysteinal:
The synthesis involves a modified Pummerer reaction to form the oxathiazepine ring.

Biological Activity

Eudistomine K has been reported to exhibit both antiviral and cytotoxic activities.

Antiviral Activity

Eudistomine K, along with its congeners Eudistomins C, E, and L, has been identified as a
potent antiviral compound.[1] These compounds show activity against herpes simplex virus
type 1 (HSV-1).[2]

Table 1: Antiviral Activity of Eudistomine K

Virus Assay Method Endpoint Result Reference
Herpes Simplex Plaque Data not

_ _ IC50 . [2]
Virus 1 (HSV-1) Reduction Assay available

Note: Specific IC50 values for the antiviral activity of Eudistomine K are not readily available in
the public domain and would require access to the original publication or its supplementary
data.

Cytotoxic Activity

While the cytotoxicity of natural Eudistomine K has been noted, quantitative data is sparse.
However, a synthetic derivative of Eudistomine K has been reported to be incredibly potent

against a panel of leukemic cell lines.[4][6][7]

Table 2: Cytotoxic Activity of a Synthetic Eudistomine K Derivative
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Cell Line Cancer Type IC50 (pg/mL) Reference
L1210 Leukemia < 0.005 [41[6]
Molt-4F Leukemia < 0.005 [4]16]
MT-4 Leukemia < 0.005 [4]16]
P-388 Leukemia < 0.005 [41[6]

Note: The exact structure of this potent synthetic derivative is not specified in the readily

available literature.

Mechanism of Action

The precise mechanism of action for Eudistomine K has not been fully elucidated. However,
insights can be drawn from studies on related compounds. Eudistomin C, which shares the 3-
carboline core, has been shown to target the 40S ribosome and inhibit protein translation,
leading to its cytotoxic effects.[8] It is plausible that Eudistomine K may exert its biological
effects through a similar mechanism, although further investigation is required to confirm this.
The [3-carboline scaffold is known to interact with various biological targets, and the unique
oxathiazepine ring of Eudistomine K likely plays a crucial role in its specific activity.

Binds to 40S Ribosomal SubuniaM Protein Synthesis Leads to Cell Death

Click to download full resolution via product page

Caption: Proposed mechanism of action for Eudistomin C, a related compound.

Conclusion and Future Directions

Eudistomine K is a fascinating marine natural product with a complex chemical structure and
promising biological activities. Its total synthesis has been accomplished, paving the way for
the generation of analogs and further structure-activity relationship studies. The potent antiviral
and the exceptionally high cytotoxic activity of a synthetic derivative highlight the potential of
the eudistomin scaffold in drug discovery.
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Future research should focus on:

» Determining the specific IC50 values for the antiviral and cytotoxic activities of natural
Eudistomine K.

e Elucidating the precise mechanism of action of Eudistomine K.

e Synthesizing and evaluating a broader range of derivatives to explore the structure-activity
relationships and identify compounds with improved therapeutic indices.

The information compiled in this technical guide provides a solid foundation for researchers
interested in pursuing further studies on this intriguing marine alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b15432432#eudistomine-k-literature-review-and-history
https://www.benchchem.com/product/b15432432#eudistomine-k-literature-review-and-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15432432?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15432432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

